5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid
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Overview
Description
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro junction, where two rings are connected through a single atom, creating a rigid and three-dimensional framework. The presence of the fluorenylmethoxycarbonyl (Fmoc) group makes it particularly useful in peptide synthesis as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a precursor containing a ketone and an amine can undergo intramolecular cyclization under acidic or basic conditions to form the spirocyclic structure.
Introduction of the Fmoc Group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic core or the fluorenyl group. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents like lithium aluminum hydride.
Substitution: The Fmoc group can be removed under basic conditions, such as with piperidine, to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Piperidine for Fmoc deprotection.
Major Products
Oxidation: Oxidized derivatives of the spirocyclic core.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives after Fmoc removal.
Scientific Research Applications
Chemistry
In chemistry, 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid is primarily used in peptide synthesis. The Fmoc group serves as a protecting group for amines, allowing for the stepwise construction of peptides without unwanted side reactions.
Biology
In biological research, this compound can be used to synthesize peptide-based probes or inhibitors that target specific proteins or enzymes. Its rigid spirocyclic structure can enhance the binding affinity and specificity of these molecules.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential as therapeutic agents. The spirocyclic structure can impart unique pharmacokinetic properties, such as improved metabolic stability and bioavailability.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of complex drug molecules. Its role as a protecting group in peptide synthesis is particularly valuable for the production of peptide-based drugs.
Mechanism of Action
The mechanism of action of 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid largely depends on its application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted reactions. Upon deprotection, the free amine can participate in peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-1-carboxylic acid
- (6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-6-carboxylic acid
Uniqueness
The uniqueness of 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid lies in its specific spirocyclic structure and the position of the carboxylic acid group. This configuration can influence the compound’s reactivity and its suitability for specific applications in peptide synthesis and medicinal chemistry.
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.4]heptane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-20(25)19-11-23(13-22(19)9-10-22)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZSWDJOGUHIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138525-93-4 |
Source
|
Record name | 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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